Home > Products > Screening Compounds P47677 > N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-5580654
CAS Number:
Molecular Formula: C14H21N5O2
Molecular Weight: 291.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sildenafil (1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazol[4,3-d]-pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine)

    Relevance: While Sildenafil shares the pyrazolo[3,4-d]pyrimidine core with N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, their structures significantly diverge beyond this shared motif. Sildenafil possesses a complex substituent at the 5-position of the pyrazolopyrimidine ring system, incorporating a sulfonyl group, piperazine ring, and ethoxybenzene moiety. In contrast, N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a propyl substituent at the 6-position and a 1,4-dioxan-2-ylmethylamine substituent at the 4-position. These distinct structural elements likely confer different pharmacological properties. []

Cyclopentynafil (5-[2-Ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one)

    Compound Description: Cyclopentynafil is a sildenafil analogue identified in a dietary supplement marketed for erectile dysfunction. Its structural similarity to sildenafil suggests potential phosphodiesterase-5 (PDE-5) inhibitory activity, although this has not been explicitly confirmed. []

    Relevance: Cyclopentynafil exhibits a closer structural resemblance to Sildenafil than to N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It shares the pyrazolo[4,3-d]pyrimidine core with Sildenafil, along with the propyl substituent at the 3-position and the characteristic ethoxybenzenesulfonylpiperazine moiety at the 5-position. The primary structural difference lies in the cyclopentyl group attached to the piperazine ring in cyclopentynafil. This modification likely influences its binding affinity and selectivity for PDE-5 compared to Sildenafil. The structural disparities between cyclopentynafil and N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, particularly the absence of the sulfonylpiperazine and ethoxybenzene groups in the latter, suggest distinct pharmacological profiles. []

(S)-(+)-(4aR,10bR)-3,4,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol (PD-128,907)

    Compound Description: PD-128,907 is a dopaminergic agonist with preferential affinity for the dopamine D3 receptor subtype. It is often used as a pharmacological tool to investigate the role of D3 receptors in various behavioral and physiological processes. []

    Relevance: PD-128,907 is not structurally related to N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and belongs to a different chemical class. It is a benzopyranopyrrole derivative, lacking the pyrazolopyrimidine core that characterizes N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and the related compounds discussed previously. []

Properties

Product Name

N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C14H21N5O2

Molecular Weight

291.35 g/mol

InChI

InChI=1S/C14H21N5O2/c1-3-4-12-17-13(11-8-16-19(2)14(11)18-12)15-7-10-9-20-5-6-21-10/h8,10H,3-7,9H2,1-2H3,(H,15,17,18)

InChI Key

GNZHAOOVZCOUPC-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2C=NN(C2=N1)C)NCC3COCCO3

Canonical SMILES

CCCC1=NC(=C2C=NN(C2=N1)C)NCC3COCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.